molecular formula C12H22FNO2 B8376681 Ethyl 2-((cyclopentylamino)methyl)-2-fluorobutanoate

Ethyl 2-((cyclopentylamino)methyl)-2-fluorobutanoate

Cat. No. B8376681
M. Wt: 231.31 g/mol
InChI Key: CGVONLKCRKVFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((cyclopentylamino)methyl)-2-fluorobutanoate is a useful research compound. Its molecular formula is C12H22FNO2 and its molecular weight is 231.31 g/mol. The purity is usually 95%.
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properties

Product Name

Ethyl 2-((cyclopentylamino)methyl)-2-fluorobutanoate

Molecular Formula

C12H22FNO2

Molecular Weight

231.31 g/mol

IUPAC Name

ethyl 2-[(cyclopentylamino)methyl]-2-fluorobutanoate

InChI

InChI=1S/C12H22FNO2/c1-3-12(13,11(15)16-4-2)9-14-10-7-5-6-8-10/h10,14H,3-9H2,1-2H3

InChI Key

CGVONLKCRKVFRP-UHFFFAOYSA-N

Canonical SMILES

CCC(CNC1CCCC1)(C(=O)OCC)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 2-((benzyl(cyclopentyl)amino)methyl)-2-fluorobutanoate (2.2 g, 6.8 mmol) in ethanol (20 mL) was hydrogenated with Pd(OH)2 (20%, 240 mg, 0.34 mmol) in presence of TFA (6.8 mmol) at atmospheric pressure for 20 h. The reaction mixture was filtered through celite. The filtrate was concentrated and diluted to EtOAc/H2O, aqueous layer was basified to pH=11-12 by 1N NaOH. The organic layer was then dried and concentrated to give the product (1.38 g, 88%) as light yellow liquid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 0.95 (t, J=7.6 Hz, 3H) 1.31 (t, J=7.1 Hz, 4H) 1.41-1.94 (m, 9H) 2.88-3.08 (m, 3H) 4.26 (qd, J=7.12, 2.40 Hz, 2H). [M+H] calc'd for C12H22FNO2, 232. found 232.
Name
ethyl 2-((benzyl(cyclopentyl)amino)methyl)-2-fluorobutanoate
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
6.8 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
240 mg
Type
catalyst
Reaction Step One
Yield
88%

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